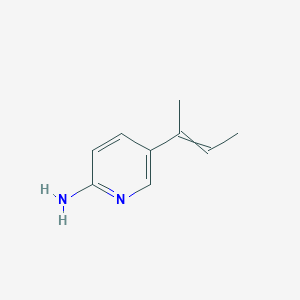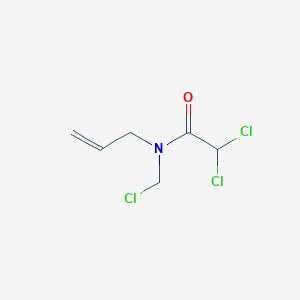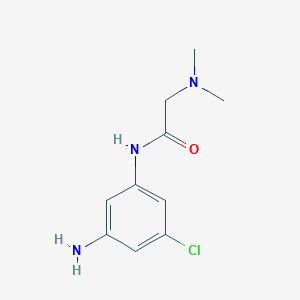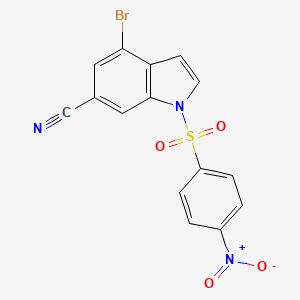
Methyl 3-amino-5-hydroxy-4-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-hydroxy-4-iodobenzoate is a chemical compound widely used in various scientific experiments due to its unique properties. It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. The compound’s molecular formula is C8H8INO3, and it is known for its distinctive structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-hydroxy-4-iodobenzoate typically involves the iodination of methyl 3-amino-5-hydroxybenzoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 3-amino-5-oxo-4-iodobenzoate.
Reduction: Formation of methyl 3-amino-5-hydroxy-4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-amino-5-hydroxy-4-iodobenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or nucleic acids. The hydroxy and amino groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-4-iodobenzoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Methyl 3-hydroxy-4-iodobenzoate: Lacks the amino group, affecting its ability to participate in nucleophilic substitution reactions.
Methyl 3-amino-5-hydroxybenzoate: Lacks the iodine atom, reducing its utility in halogenation reactions.
Uniqueness
Methyl 3-amino-5-hydroxy-4-iodobenzoate is unique due to the presence of both the hydroxy and amino groups along with the iodine atom. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H8INO3 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
methyl 3-amino-5-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,11H,10H2,1H3 |
Clé InChI |
ZLPHGDLDEVBSRZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)O)I)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B8586622.png)






![N-[(tert-Butylcarbamoyl)oxy]acetamide](/img/structure/B8586681.png)


![N-(5-(3,3-Dimethylbut-1-ynyl)thiophen-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8586692.png)

